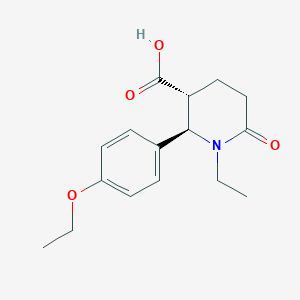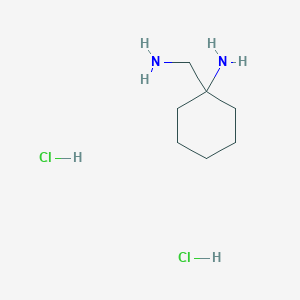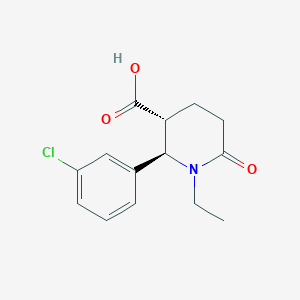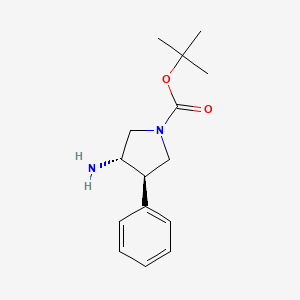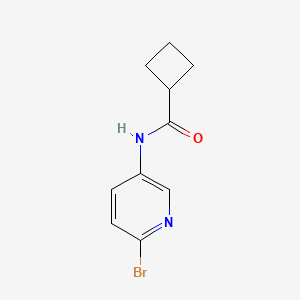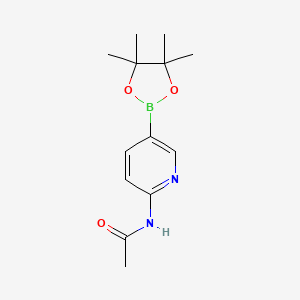
Ester pinacolique de l'acide 2-acétamidopyridine-5-boronique
Vue d'ensemble
Description
2-Acetamidopyridine-5-boronic Acid Pinacol Ester is a reagent used to synthesize new quinolinequinone derivatives as cytotoxic agents . In addition, novel benzoxazinyl-oxazolidinones are synthesized using this compound with application towards antibacterial agents .
Synthesis Analysis
The synthesis of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester involves Suzuki–Miyaura (SM) cross-coupling . This process uses a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester is represented by the empirical formula C13H19BN2O3 . The molecular weight of the compound is 262.11 .Chemical Reactions Analysis
2-Acetamidopyridine-5-boronic Acid Pinacol Ester is used in the synthesis of new quinolinequinone derivatives as cytotoxic agents . It is also used in the synthesis of novel benzoxazinyl-oxazolidinones with application towards antibacterial agents .Physical And Chemical Properties Analysis
2-Acetamidopyridine-5-boronic Acid Pinacol Ester is a solid substance with a melting point of 130-134 °C . The compound has the SMILES stringCC(=O)Nc1ccc(cn1)B2OC(C)(C)C(C)(C)O2 .
Mécanisme D'action
Target of Action
Boronic acid derivatives are generally known to interact with various enzymes and receptors in the body, particularly those involved in cellular signaling and metabolism .
Mode of Action
2-Acetamidopyridine-5-boronic acid pinacol ester is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transfer of the organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
Result of Action
2-Acetamidopyridine-5-boronic acid pinacol ester is used as a reagent to synthesize new quinolinequinone derivatives as cytotoxic agents . Additionally, novel benzoxazinyl-oxazolidinones are synthesized using this compound, which have applications towards antibacterial agents .
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetamidopyridine-5-boronic acid pinacol ester is a convenient and versatile reagent for organic synthesis. It is relatively easy to handle and store, and is not hazardous to use. The main limitation of 2-Acetamidopyridine-5-boronic acid pinacol ester is that it is expensive, which can limit its use in some applications.
Orientations Futures
The use of 2-Acetamidopyridine-5-boronic acid pinacol ester in organic synthesis is likely to continue to increase in the future. It may be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials science compounds. In addition, it may be used as a catalyst in the synthesis of polymers and other materials. Furthermore, it may be used in the synthesis of peptide and peptidomimetic compounds, and as a catalyst in the synthesis of complex organic molecules. Finally, it may be used in the development of novel synthetic methods and techniques.
Applications De Recherche Scientifique
Synthèse de dérivés de la quinolinequinone
Ce composé est utilisé comme réactif pour synthétiser de nouveaux dérivés de la quinolinequinone . Ces dérivés ont été étudiés pour leur potentiel en tant qu'agents cytotoxiques, qui peuvent être utiles dans le développement de traitements contre le cancer .
Production d'agents antibactériens
Une autre application de l'ester pinacolique de l'acide 2-acétamidopyridine-5-boronique est la synthèse de nouvelles benzoxazinyl-oxazolidinones . Ces composés ont montré des promesses en tant qu'agents antibactériens, ce qui pourrait être bénéfique pour lutter contre les infections bactériennes .
Réactions de Suzuki
En chimie organique, ce composé est utilisé dans les réactions de Suzuki . Ces réactions sont un type de réaction de couplage croisé, utilisée pour former des liaisons carbone-carbone. Cela a de larges applications dans la synthèse de composés organiques complexes .
Synthèse d'intermédiaires pharmaceutiques
L'this compound est utilisé comme matière première pour la synthèse d'intermédiaires pharmaceutiques . Ces intermédiaires sont cruciaux dans la production de divers médicaments pharmaceutiques .
Production agrochimique
Ce composé est une matière première et un intermédiaire importants utilisés dans la production d'agrochimiques . Ces produits chimiques sont essentiels dans l'agriculture moderne, aidant à protéger les cultures et à améliorer les rendements .
Fabrication de colorants
Le composé est également utilisé dans la production de colorants . Ces colorants ont diverses applications, de la fabrication textile à la coloration alimentaire .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Acetamidopyridine-5-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as ligases and transferases, facilitating the transfer of boronic acid groups to other molecules. The interactions between 2-Acetamidopyridine-5-boronic acid pinacol ester and these enzymes are typically characterized by the formation of transient covalent bonds, which are essential for the catalytic activity of the enzymes .
Cellular Effects
2-Acetamidopyridine-5-boronic acid pinacol ester has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This, in turn, can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Acetamidopyridine-5-boronic acid pinacol ester involves its ability to form reversible covalent bonds with biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 2-Acetamidopyridine-5-boronic acid pinacol ester can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamidopyridine-5-boronic acid pinacol ester can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 2-Acetamidopyridine-5-boronic acid pinacol ester can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Acetamidopyridine-5-boronic acid pinacol ester in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration .
Metabolic Pathways
2-Acetamidopyridine-5-boronic acid pinacol ester is involved in various metabolic pathways, including those related to the metabolism of boronic acids and pyridine derivatives. The compound interacts with enzymes such as oxidoreductases and hydrolases, which facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 2-Acetamidopyridine-5-boronic acid pinacol ester is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 2-Acetamidopyridine-5-boronic acid pinacol ester is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity .
Propriétés
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWPTBAHVWJMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590346 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904326-87-0 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamidopyridine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)
